2,6-Dichloro bisphenol A-D12

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C15H14Cl2O2 |

|---|---|

分子量 |

303.2 g/mol |

IUPAC名 |

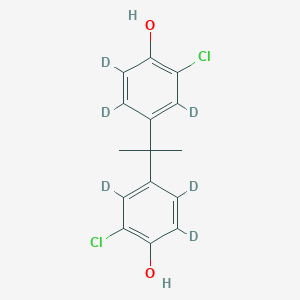

2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)propan-2-yl]-3,5,6-trideuteriophenol |

InChI |

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3/i3D,4D,5D,6D,7D,8D |

InChIキー |

XBQRPFBBTWXIFI-HBFHXPTCSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)Cl)[2H])[2H])Cl)O)[2H] |

正規SMILES |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 2,6-Dichloro bisphenol A-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and biological interactions of 2,6-Dichloro bisphenol A-D12. This deuterated analog of 2,6-Dichloro bisphenol A serves as a valuable internal standard for quantitative analysis in complex matrices.

Core Chemical Properties

This compound is the deuterated form of 2,6-Dichloro bisphenol A, a chlorinated derivative of the well-known endocrine disruptor, Bisphenol A (BPA). The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,6-Dichloro bisphenol A | Bisphenol A | 2,6-Dichlorophenol (B41786) |

| Molecular Formula | C₁₅H₂D₁₂Cl₂O₂ | C₁₅H₁₄Cl₂O₂ | C₁₅H₁₆O₂ | C₆H₄Cl₂O |

| Molecular Weight | 309.25 g/mol | 297.16 g/mol | 228.29 g/mol | 163.00 g/mol |

| Melting Point | No data available | No data available | 158-159 °C[1][2][3] | 64-66 °C |

| Boiling Point | No data available | No data available | 220 °C at 4 mmHg[1][2] | 218-220 °C[4] |

| Water Solubility | No data available | No data available | 120-300 mg/L[5] | Low |

| Solubility in Organic Solvents | Soluble in DMSO | Soluble in organic solvents | Soluble in ethanol, ethers, and fats | Soluble in organic solvents |

Synthesis and Deuteration

The synthesis of 2,6-Dichloro bisphenol A involves the acid-catalyzed condensation of 2,6-dichlorophenol with acetone (B3395972). The subsequent deuteration to yield the D12 analog is a more specialized process.

Experimental Protocol: Synthesis of 2,6-Dichloro bisphenol A

This protocol describes a general method for the synthesis of bisphenols, adapted for 2,6-Dichloro bisphenol A.

Materials:

-

2,6-Dichlorophenol

-

Acetone

-

Strong acid catalyst (e.g., Amberlyst 15 ion-exchange resin or sulfuric acid)

-

Toluene (or other suitable solvent)

-

Hexane (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichlorophenol in a minimal amount of toluene.

-

Add a stoichiometric equivalent of acetone to the solution.

-

Add the acid catalyst to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 2,6-Dichloro bisphenol A.

Experimental Protocol: Deuteration of 2,6-Dichloro bisphenol A

A common method for introducing deuterium into aromatic rings is through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated acid.

Materials:

-

2,6-Dichloro bisphenol A

-

Deuterated sulfuric acid (D₂SO₄) or other deuterated acid catalyst

-

Deuterated water (D₂O)

-

Anhydrous solvent (e.g., deuterated chloroform)

Procedure:

-

Dissolve 2,6-Dichloro bisphenol A in an anhydrous, deuterated solvent.

-

Add a catalytic amount of deuterated sulfuric acid.

-

Add an excess of deuterated water to the reaction mixture.

-

Heat the mixture under reflux for an extended period to facilitate the hydrogen-deuterium exchange on the aromatic rings. The progress of deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

After the desired level of deuteration is achieved, cool the reaction mixture.

-

Neutralize the acid catalyst with a suitable base (e.g., anhydrous sodium carbonate).

-

Filter the mixture and remove the solvent under reduced pressure.

-

The resulting this compound can be further purified by column chromatography or recrystallization.

Caption: Synthetic workflow for 2,6-Dichloro bisphenol A and its deuteration.

Analytical Methodologies

The primary application of this compound is as an internal standard for the quantification of 2,6-Dichloro bisphenol A and other related bisphenols in various biological and environmental matrices. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: UPLC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 2,6-Dichloro bisphenol A using its deuterated analog as an internal standard.

Sample Preparation (e.g., for Urine Samples):

-

To a 1 mL urine sample, add a known amount of this compound internal standard solution.

-

Add β-glucuronidase/sulfatase to deconjugate the bisphenol metabolites.

-

Incubate the sample at 37 °C for a specified time (e.g., 2-4 hours).

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

-

UPLC System: A high-pressure liquid chromatography system.

-

Column: A reverse-phase column (e.g., C18) suitable for separating bisphenols.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2,6-Dichloro bisphenol A and this compound.

Caption: Experimental workflow for the analysis of 2,6-Dichloro bisphenol A.

Signaling Pathways and Biological Activity

While the biological effects of Bisphenol A (BPA) are extensively studied, specific research on the signaling pathways affected by 2,6-Dichloro bisphenol A is less common. However, based on the structural similarity to BPA, it is hypothesized to interact with similar biological targets, primarily nuclear hormone receptors.

BPA is a known endocrine-disrupting chemical that can interact with both estrogen receptors (ERα and ERβ) and androgen receptors (AR).[6] It typically acts as an agonist for estrogen receptors, mimicking the effects of the natural hormone estradiol.[7][8] In contrast, BPA has been shown to act as an antagonist to the androgen receptor, inhibiting the action of androgens like testosterone.[6][9][10][11]

The addition of chlorine atoms to the phenol (B47542) rings of BPA can significantly alter its binding affinity and activity at these receptors. For instance, tetrachlorobisphenol A (TCBPA) has been shown to be an agonist for ERα and an antagonist for the androgen receptor.[6] It is plausible that 2,6-Dichloro bisphenol A exhibits similar activities, potentially with altered potency.

The interaction of these compounds with nuclear receptors can lead to the modulation of gene expression, ultimately affecting various physiological processes.

Caption: Putative signaling pathways of 2,6-Dichloro bisphenol A.

References

- 1. Bisphenol A CAS#: 80-05-7 [m.chemicalbook.com]

- 2. Bisphenol A 97 80-05-7 [sigmaaldrich.com]

- 3. bisphenol A | CAS#:80-05-7 | Chemsrc [chemsrc.com]

- 4. 2,6-dichloro Phenol Boiling Point: 218 To 220 A C (424 To 428 A F; 491 To 493 K) at Best Price in Mumbai | Vision Pharma [tradeindia.com]

- 5. healthandenvironment.org [healthandenvironment.org]

- 6. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. repository.arizona.edu [repository.arizona.edu]

- 9. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Synthesis of 2,6-Dichloro bisphenol A-D12

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis pathway for 2,6-Dichloro bisphenol A-D12. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require detailed information on this isotopically labeled compound.

Chemical Structure and Properties

This compound, with the IUPAC name 2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)propan-2-yl]-3,5,6-trideuteriophenol, is a deuterated analog of 2,6-dichloro bisphenol A. The deuterium (B1214612) labels are located on the phenyl rings, which makes it a valuable internal standard for mass spectrometry-based quantitative analysis of bisphenol A and its chlorinated derivatives.

The key structural feature is the presence of two 2,6-dichlorophenol (B41786) moieties linked by an isopropylidene bridge, with the six hydrogens on the aromatic rings replaced by deuterium.

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | This compound | 2,6-Dichlorophenol | Phenol (B47542) |

| Molecular Formula | C₁₅H₈D₆Cl₂O₂ | C₆H₄Cl₂O | C₆H₆O |

| Molecular Weight | 309.25 g/mol | 163.00 g/mol | 94.11 g/mol |

| Appearance | Not specified (likely a solid) | White crystalline solid | White crystalline solid |

| Melting Point | Not specified | 66-68 °C | 40.5 °C |

| Boiling Point | Not specified | 219-220 °C | 181.7 °C |

| CAS Number | Not available | 87-65-0 | 108-95-2 |

Proposed Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis of this compound. These protocols are based on analogous reactions and may require optimization.

Step 1: Synthesis of Phenol-d6 (Perdeuterated Phenol)

This procedure is based on acid-catalyzed hydrogen-deuterium exchange.

Materials:

-

Phenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous sodium sulfate (B86663)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1 equivalent) in deuterium oxide (10 equivalents).

-

Carefully add deuterated sulfuric acid (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by taking small aliquots.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate in D₂O.

-

Extract the deuterated phenol with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Phenol-d6. Further purification can be achieved by distillation or recrystallization.

Step 2: Synthesis of 2,6-Dichlorophenol-d3

This procedure utilizes sulfuryl chloride for the chlorination of the deuterated phenol.

Materials:

-

Phenol-d6 (from Step 1)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve Phenol-d6 (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous aluminum chloride (0.1 equivalents) to the solution.

-

Add sulfuryl chloride (2.2 equivalents) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude 2,6-Dichlorophenol-d3 can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Step 3: Synthesis of this compound

This final step involves the acid-catalyzed condensation of 2,6-Dichlorophenol-d3 with acetone.

Materials:

-

2,6-Dichlorophenol-d3 (from Step 2)

-

Acetone

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine 2,6-Dichlorophenol-d3 (2 equivalents) and acetone (1 equivalent).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 5 mol%).

-

Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, add toluene to the reaction mixture to precipitate the product.

-

Filter the solid product and wash it with cold toluene to remove any unreacted starting materials.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol/water or toluene.

Data Presentation

As this is a proposed synthesis, experimental data such as reaction yields and detailed spectroscopic analysis are not available. However, the expected analytical data would be as follows:

-

¹H NMR: The spectrum would show a singlet for the methyl protons of the isopropylidene bridge. The aromatic region would be devoid of signals due to the deuterium substitution.

-

¹³C NMR: The spectrum would show the characteristic signals for the quaternary carbon of the isopropylidene bridge, the methyl carbons, and the aromatic carbons. The signals for the deuterated carbons would be observed as multiplets due to C-D coupling.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₅H₈D₆Cl₂O₂), taking into account the isotopic distribution of chlorine.

Logical Relationships and Experimental Workflow

The synthesis of this compound follows a logical progression of three main chemical transformations.

In-Depth Technical Guide: 2,6-Dichloro bisphenol A-D12

CAS Number: 2739737-75-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichloro bisphenol A-D12, a deuterated isotopologue of 2,6-Dichloro bisphenol A. While specific research on the deuterated form is limited, this document leverages available data on the non-deuterated compound and related chlorinated bisphenol A derivatives to provide insights into its physicochemical properties, synthesis, analytical methods, and potential biological activities. The inclusion of deuterium (B1214612) atoms makes this compound a valuable internal standard for quantitative mass spectrometry-based analysis.

Physicochemical Properties

This compound is the deuterium-labeled form of 2,6-Dichloro bisphenol A.[1] The primary properties are summarized below.

| Property | Value | Source |

| CAS Number | 2739737-75-6 | [1] |

| Molecular Formula | C₁₅H₈D₆Cl₂O₂ | [1] |

| Molecular Weight | 303.21 g/mol | [1] |

Synthesis and Manufacturing

One common method for the synthesis of chlorinated phenols is the reaction of a phenol (B47542) with a chlorinating agent such as sulfuryl chloride. For instance, 2,6-dichlorophenol (B41786) compounds can be produced by reacting a phenol compound with sulfuryl chloride in the presence of a secondary amine. Another approach involves the chlorination of phenol with chlorine gas.

Experimental Protocols

Due to the limited availability of specific experimental protocols for 2,6-Dichloro bisphenol A, this section provides detailed methodologies for key experiments commonly used to assess the biological activity of bisphenol A and its chlorinated derivatives. These protocols can be adapted for the investigation of 2,6-Dichloro bisphenol A.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to estrogen receptors (ERα and ERβ).

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-17β-estradiol (radioligand)

-

Test compound (2,6-Dichloro bisphenol A)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat uterine cytosol containing estrogen receptors.

-

In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with varying concentrations of the unlabeled test compound (2,6-Dichloro bisphenol A) or a known competitor (e.g., unlabeled 17β-estradiol).

-

Add the uterine cytosol preparation to initiate the binding reaction.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand using a hydroxylapatite slurry.

-

Wash the hydroxylapatite pellets to remove non-specifically bound radioligand.

-

Quantify the amount of bound [³H]-17β-estradiol by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated to determine the relative binding affinity.

Androgen Receptor Antagonist Luciferase Reporter Gene Assay

This assay is used to determine if a compound can inhibit the transcriptional activity of the androgen receptor (AR).

Materials:

-

A suitable mammalian cell line (e.g., PC3 cells) stably or transiently co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a luciferase gene.

-

Dihydrotestosterone (DHT), a potent androgen.

-

Test compound (2,6-Dichloro bisphenol A).

-

Cell culture medium and reagents.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to attach.

-

Treat the cells with a fixed concentration of DHT to induce AR-mediated luciferase expression.

-

Simultaneously, treat the cells with varying concentrations of the test compound (2,6-Dichloro bisphenol A).

-

Include appropriate controls: vehicle control (no treatment), DHT alone, and a known AR antagonist (e.g., flutamide) with DHT.

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of the test compound indicates androgen receptor antagonism. The IC50 value can be calculated.[2]

Western Blot for MAPK/ERK Pathway Activation

This method is used to detect changes in the phosphorylation state of key proteins in the MAPK/ERK signaling pathway, such as ERK1/2, in response to treatment with the test compound.

Materials:

-

Cell line of interest (e.g., a breast cancer cell line like MCF-7).

-

Test compound (2,6-Dichloro bisphenol A).

-

Cell lysis buffer.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to a suitable confluency.

-

Treat cells with varying concentrations of 2,6-Dichloro bisphenol A for a specific time course.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize the results, the same membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein.

Biological Activity and Signaling Pathways

Chlorinated derivatives of bisphenol A are known to possess endocrine-disrupting properties, often with greater potency than the parent compound, bisphenol A. While specific quantitative data for 2,6-Dichloro bisphenol A is scarce, studies on its isomers and other chlorinated BPAs provide valuable insights into its potential biological effects.

Endocrine Disruption

Estrogen Receptor Binding: Studies have shown that chlorinated derivatives of BPA can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding affinity is influenced by the position and number of chlorine atoms. For example, 3,3'-Dichlorobisphenol A, an isomer of 2,6-Dichlorobisphenol A, has been shown to have a higher binding affinity for ERα than BPA itself.

Androgen Receptor Antagonism: Bisphenol A and some of its chlorinated derivatives have been demonstrated to act as antagonists of the androgen receptor, inhibiting the transcriptional activity induced by androgens.[2]

The following table summarizes the reported IC50 values for the antiandrogenic activity of BPA and related compounds.

| Compound | IC50 (M) for Androgen Receptor Antagonism | Source |

| Bisphenol A (BPA) | (7.46 ± 1.23) x 10⁻⁷ | [2] |

| 4-Octylphenol (OP) | (9.71 ± 3.82) x 10⁻⁵ | [2] |

| 4-Nonylphenol (NP) | (2.02 ± 0.90) x 10⁻⁵ | [2] |

| Flutamide (positive control) | (1.02 ± 0.35) x 10⁻⁷ | [2] |

Cellular Signaling Pathways

Chlorinated bisphenol A derivatives have been shown to modulate intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.

MAPK/ERK and JNK Signaling: Studies have indicated that dichlorinated bisphenol A can affect the phosphorylation of key signaling proteins such as Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). The specific effect (activation or inhibition) can depend on the specific isomer and the cellular context.

Below is a diagram illustrating the potential interaction of 2,6-Dichloro bisphenol A with the MAPK signaling pathway, based on the known effects of related compounds.

References

Technical Guide: 2,6-Dichloro bisphenol A-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Dichloro bisphenol A-D12, a deuterated analog of 2,6-Dichloro bisphenol A. The information presented herein is intended for research and drug development professionals, focusing on the molecule's properties, analytical methodologies, and potential biological interactions. Given the limited specific data on the deuterated form, this guide also incorporates relevant information from its non-deuterated counterpart and the parent compound, Bisphenol A (BPA), to provide a comprehensive understanding.

Core Molecular Data

This compound is the deuterium-labeled form of 2,6-Dichloro bisphenol A. Deuterium substitution is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as an internal standard.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 303.2 g/mol | [2][3] |

| Molecular Formula | C₁₅H₈D₆Cl₂O₂ | [4] |

| IUPAC Name | 2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)propan-2-yl]-3,5,6-trideuteriophenol | [2] |

| Synonyms | This compound | [1] |

Analytical Methodologies

The quantification of chlorinated bisphenols, including 2,6-Dichloro bisphenol A, in biological and environmental matrices is crucial for exposure and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed analytical technique. Deuterated standards like this compound are essential for accurate quantification in these methods.

Experimental Protocol: Quantification in Plasma

A validated HPLC-MS/MS method has been developed for the quantification of dichlorobisphenol A (Cl₂BPA) conjugates in rat and human plasma.[5] While this study focused on the 3,3'-Cl₂BPA isomer, the methodology provides a strong foundation for the analysis of the 2,6-dichloro isomer.

Sample Preparation: [5]

-

Plasma samples are subjected to protein precipitation using acetonitrile.

-

The supernatant is collected for analysis.

Chromatographic Conditions: [5]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A binary gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Detection: [5]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple reaction monitoring (MRM).

The use of a deuterated internal standard, such as this compound, is critical to correct for matrix effects and variations in instrument response.

Biological Activity and Signaling Pathways

While specific toxicological and signaling pathway data for 2,6-Dichloro bisphenol A are limited, extensive research on the parent compound, Bisphenol A (BPA), provides significant insights. Chlorinated derivatives of BPA are known to be formed during the chlorination of drinking water and may exhibit higher endocrine-disrupting activity.[5] BPA is a known endocrine disruptor that can impact various biological processes through interaction with multiple cell signaling pathways.[6][7]

NF-κB Signaling Pathway

Studies have shown that BPA and its analogs can induce inflammatory responses and cell proliferation through the activation of the NF-κB signaling pathway.[8] This pathway is a critical regulator of immune and inflammatory responses.

Caption: BPA-induced activation of the NF-κB signaling pathway.

MAPK Signaling Pathway

BPA has also been demonstrated to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as JNK and ERK.[9] These pathways are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Caption: Involvement of BPA in the MAPK signaling cascade.

Apoptosis Pathways

BPA exposure can trigger apoptosis through multiple signaling pathways, including the DNA damage response (DDR) pathway and the insulin-like growth factor-1 (IGF-1) network.[10] In the DDR pathway, BPA can activate key apoptotic proteins such as CED-3 (a caspase) and CED-4 (an Apaf-1 homolog), and its effects are modulated by proteins like p53.[10]

Summary

This compound is a critical analytical tool for the accurate measurement of its non-deuterated counterpart in various matrices. While direct biological data on this deuterated compound is scarce, the known endocrine-disrupting effects of the parent compound, BPA, and its chlorinated derivatives highlight the importance of such analytical standards. The activation of key signaling pathways like NF-κB and MAPK by BPA suggests potential mechanisms through which its chlorinated analogs may exert biological effects. Further research is warranted to fully elucidate the specific toxicological profile of 2,6-Dichloro bisphenol A.

References

- 1. immunomart.com [immunomart.com]

- 2. This compound | C15H14Cl2O2 | CID 154731332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | [artmolecule.fr]

- 4. Determination of bisphenol-A, 2,4-dichlorophenol, bisphenol-AF and tetrabromobisphenol-A in liquid foods and their packaging materials by vortex-assisted supramolecular solvent microextraction/high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl 2 BPA) in Rat and Human Plasma Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Individual and Combined Effect of Bisphenol A and Bisphenol AF on Prostate Cell Proliferation through NF-κB Signaling Pathway | MDPI [mdpi.com]

- 9. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells [pubmed.ncbi.nlm.nih.gov]

- 10. Bisphenol A exposure triggers apoptosis via three signaling pathways in Caenorhabditis elegans - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on 2,6-Dichloro bisphenol A-D12

Disclaimer: No official Safety Data Sheet (SDS) for 2,6-Dichloro bisphenol A-D12 is publicly available. The information presented herein is compiled from various sources, including chemical databases and safety data for structurally related compounds. This guide is intended for research and development professionals and should be used for informational purposes only. A thorough risk assessment should be conducted before handling this compound.

Section 1: Chemical and Physical Properties

This compound is a deuterated analog of 2,6-Dichloro bisphenol A. The deuterium (B1214612) labeling makes it a useful internal standard for mass spectrometry-based quantification of the parent compound and related substances.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₈D₆Cl₂O₂ | [2] |

| Molecular Weight | 303.21 g/mol | [2] |

| CAS Number | 2739737-75-6 | [2] |

| IUPAC Name | 2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)propan-2-yl]-3,5,6-trideuteriophenol | [3] |

| Synonyms | AKOS037645503, AS-6110, HY-150992S, CS-0566189 | [3] |

| Solubility | 10 mM in DMSO | [2] |

| XLogP3 | 5.3 | [3] |

Section 2: Toxicological and Hazard Information

Specific toxicological data for this compound is not available. The hazard assessment is inferred from the parent compound, Bisphenol A (BPA), and its chlorinated analogs. BPA is a known endocrine disruptor with reproductive and developmental toxicity.[4][5] Chlorinated phenols can be corrosive and cause severe skin and eye damage.

| Hazard Class | Classification | Notes |

| Acute Toxicity | Data not available | |

| Skin Corrosion/Irritation | Expected to be corrosive | Based on data for related chlorinated phenols. |

| Serious Eye Damage/Irritation | Expected to cause serious eye damage | Based on data for related chlorinated phenols. |

| Endocrine Disruption | Potential endocrine disruptor | Based on the known properties of Bisphenol A and its analogs.[6][7] |

| Carcinogenicity | Data not available | |

| Mutagenicity | Data not available | |

| Reproductive Toxicity | Potential reproductive toxicant | Based on the known properties of Bisphenol A.[4] |

Section 3: Experimental Protocols and Applications

The primary application of this compound is as an internal standard in analytical chemistry, particularly for the quantification of Bisphenol A and its chlorinated derivatives in various matrices using techniques like UPLC-MS/MS.[1]

General Workflow for Quantification using this compound as an Internal Standard:

-

Sample Preparation: The biological or environmental sample (e.g., urine, water) is collected.

-

Spiking: A known amount of this compound is added to the sample.

-

Extraction: The analytes (including the native compound and the deuterated standard) are extracted from the sample matrix.

-

Analysis: The extract is analyzed by a mass spectrometry-based method (e.g., LC-MS/MS).

-

Quantification: The concentration of the native analyte is determined by comparing its peak area to the peak area of the known concentration of the internal standard.

Caption: Workflow for quantification using an internal standard.

Section 4: Potential Biological Pathways

There are no specific studies on the signaling pathways affected by this compound. However, as a structural analog of Bisphenol A, it may interact with similar biological targets. Bisphenol A is known to exert its endocrine-disrupting effects primarily through its interaction with estrogen receptors.

Simplified Overview of Bisphenol A's Endocrine Disrupting Mechanism:

BPA can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens. This can lead to the activation or inhibition of estrogen-responsive genes, resulting in the disruption of normal endocrine signaling.

Caption: Simplified mechanism of BPA endocrine disruption.

Section 5: Handling and Safety Precautions

Given the lack of a formal SDS, this compound should be handled with extreme caution in a well-ventilated laboratory, preferably within a fume hood. The following personal protective equipment (PPE) should be used:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

In case of exposure, follow standard first-aid procedures and seek immediate medical attention.

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

- 1. This compound | [artmolecule.fr]

- 2. immunomart.com [immunomart.com]

- 3. This compound | C15H14Cl2O2 | CID 154731332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concern about the Safety of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

Commercial Suppliers and Technical Guide for 2,6-Dichloro bisphenol A-D12

This technical guide provides a comprehensive overview of 2,6-Dichloro bisphenol A-D12 for researchers, scientists, and drug development professionals. It includes a list of commercial suppliers, detailed experimental protocols for assessing its endocrine-disrupting potential, and a visualization of a key signaling pathway.

Commercial Suppliers of this compound

For researchers seeking to procure this compound, several commercial suppliers offer this stable isotope-labeled compound, primarily for use as an internal standard in analytical methods like mass spectrometry. The following table summarizes key information from various suppliers. Please note that purity and isotopic enrichment can vary by batch, and it is recommended to request a certificate of analysis for the specific lot.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formats |

| ArtMolecule | This compound | - | C₁₅H₈D₆Cl₂O₂ | 303.21 | >98% (typical) | Not specified | Neat solid |

| Immunomart | This compound | 2739737-75-6 | C₁₅H₈D₆Cl₂O₂ | 303.21 | Not specified | Not specified | 10 mM in DMSO |

| MedChemExpress | This compound | 2739737-75-6 | C₁₅H₈D₆Cl₂O₂ | 303.21 | >98% (typical) | Not specified | Neat solid |

Endocrine-Disrupting Potential and Signaling Pathways

Bisphenol A (BPA) and its chlorinated derivatives are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[1] These compounds can exert their effects by interacting with various nuclear receptors, including the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR).[2][3] The biological activity of 2,6-Dichloro bisphenol A is likely similar to that of other dichlorinated BPA derivatives, which have been shown to possess estrogenic and anti-androgenic properties, and the potential to disrupt thyroid hormone signaling.[4][5][6]

Estrogen Receptor Signaling

BPA and its analogs can bind to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol.[2][7] This can lead to the activation or inhibition of estrogen-responsive genes, potentially impacting reproductive health and development.[3]

Androgen Receptor Signaling

In addition to estrogenic activity, some bisphenols can act as antagonists to the androgen receptor (AR).[6][8] By blocking the action of androgens like testosterone, these compounds can interfere with male reproductive development and function.[3]

Thyroid Hormone Signaling

Disruption of the thyroid hormone system is another critical concern with bisphenols.[5][9] These chemicals can interfere with thyroid hormone synthesis, transport, and metabolism, and can also act as antagonists at the thyroid hormone receptor (TR).[5][10]

The following diagram illustrates a generalized signaling pathway for an endocrine-disrupting chemical like a chlorinated bisphenol A derivative interacting with a nuclear receptor.

Caption: Generalized nuclear receptor signaling pathway disrupted by an endocrine-disrupting chemical.

Experimental Protocols for Assessing Endocrine-Disrupting Activity

The following are detailed methodologies for key in vitro experiments to assess the potential endocrine-disrupting effects of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen.[7]

Materials:

-

Human estrogen receptor α (ERα) and/or ERβ (recombinant protein)

-

[³H]17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

96-well plates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]17β-estradiol, and the serially diluted unlabeled 17β-estradiol or test compound.

-

Add the estrogen receptor protein to initiate the binding reaction.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound and free radioligand using a method such as dextran-coated charcoal or filtration.

-

Transfer the supernatant (containing the bound ligand) to scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC₅₀ value).

Androgen Receptor Reporter Gene Assay

This assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the androgen receptor.[11][12]

Materials:

-

A suitable cell line that does not endogenously express AR (e.g., HEK293) or a prostate cancer cell line with endogenous AR (e.g., LNCaP).[11]

-

An expression vector for the human androgen receptor.[11]

-

A reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).[11]

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

A known AR agonist (e.g., dihydrotestosterone, DHT) and antagonist (e.g., flutamide).

-

Lysis buffer and luciferase assay substrate.

-

Luminometer.

Procedure:

-

Co-transfect the cells with the AR expression vector and the ARE-reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to attach.

-

Treat the cells with serial dilutions of the test compound in the presence (for antagonist activity) or absence (for agonist activity) of a fixed concentration of DHT.

-

Include appropriate controls: vehicle, DHT alone, and DHT with a known antagonist.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Thyroid Hormone Receptor Competitive Binding Assay

This assay is used to determine the affinity of a test compound for the thyroid hormone receptor by measuring its ability to displace a radiolabeled thyroid hormone.[13][14]

Materials:

-

Human thyroid hormone receptor α (TRα) and/or TRβ (recombinant protein or in vitro translated).

-

[¹²⁵I]Triiodothyronine (T₃) (radiolabeled ligand).

-

Unlabeled T₃ (for standard curve).

-

Test compound (this compound).

-

Assay buffer.

-

Filter plates and vacuum manifold.

-

Phosphorimager screen and scanner or gamma counter.

Procedure:

-

Prepare serial dilutions of unlabeled T₃ and the test compound.

-

In a 96-well plate, combine the TR protein, [¹²⁵I]T₃, and either unlabeled T₃ or the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Transfer the reaction mixture to a filter plate and apply a vacuum to separate the protein-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer.

-

Quantify the radioactivity retained on the filters using a phosphorimager or a gamma counter.

-

Calculate the IC₅₀ value of the test compound.

The following diagram illustrates a typical experimental workflow for assessing the endocrine-disrupting potential of a compound.

Caption: A generalized workflow for in vitro assessment of endocrine-disrupting activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphenol A and its potential mechanism of action for reproductive toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. youtube.com [youtube.com]

- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 12. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. A phosphorimager-based filter binding thyroid hormone receptor competition assay for chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide to Deuterium-Labeled 2,6-Dichloro Bisphenol A: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications and methodologies related to deuterium-labeled 2,6-dichloro bisphenol A (d-2,6-DCBPA). As a stable isotope-labeled internal standard, d-2,6-DCBPA is a critical tool for the accurate quantification of 2,6-dichloro bisphenol A in complex biological matrices. This document details its primary use in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and explores its potential applications in metabolism and toxicokinetic studies. Detailed experimental protocols, quantitative performance data, and a discussion of the compound's role in understanding endocrine disruption signaling pathways are presented to support researchers and drug development professionals in their work with this important analytical standard.

Introduction

2,6-dichloro bisphenol A (2,6-DCBPA) is a chlorinated derivative of bisphenol A (BPA), a well-known endocrine-disrupting chemical. The chlorination of BPA, which can occur during water disinfection processes, can lead to the formation of various chlorinated BPA derivatives, including 2,6-DCBPA. These derivatives are of increasing concern due to their potential for heightened biological activity compared to the parent compound. Accurate and sensitive quantification of 2,6-DCBPA in biological samples is therefore essential for assessing human exposure and understanding its potential health effects.

Deuterium-labeled internal standards are the gold standard in quantitative mass spectrometry. By replacing hydrogen atoms with their stable isotope, deuterium, a compound is created that is chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer. The use of deuterium-labeled 2,6-dichloro bisphenol A (e.g., 2,6-dichloro bisphenol A-d12) as an internal standard is crucial for correcting for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring the accuracy and precision of analytical measurements.[1][2]

Core Applications

The primary application of deuterium-labeled 2,6-dichloro bisphenol A is as an internal standard in analytical methods designed to quantify 2,6-dichloro bisphenol A and other chlorinated bisphenols in various biological matrices, such as human urine and plasma.[3][4][5] Its use is indispensable for achieving reliable and accurate results in biomonitoring studies.

A secondary, yet critical, application lies in its use as a tracer in metabolism and toxicokinetic studies. By administering d-2,6-DCBPA, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without interference from background levels of the unlabeled compound. This is particularly important for understanding the metabolic fate of 2,6-DCBPA and identifying its metabolites. While specific studies on the toxicokinetics of 2,6-DCBPA are limited, data on other chlorophenols suggest rapid absorption and metabolism to glucuronide and sulfate (B86663) conjugates.[6]

Analytical Methodologies: Quantification of 2,6-Dichloro Bisphenol A

The quantification of 2,6-dichloro bisphenol A in biological samples is predominantly achieved using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a deuterated internal standard is integral to these methods.

Experimental Protocol: UPLC-MS/MS Analysis of 2,6-DCBPA in Human Urine

This protocol is a representative example based on established methods for the analysis of chlorinated bisphenol A derivatives.

3.1.1. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE)

-

To a 300 µL aliquot of human urine in a polypropylene (B1209903) tube, add the deuterated 2,6-dichloro bisphenol A internal standard solution.

-

Add a salting-out agent (e.g., sodium chloride) to the sample.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture vigorously to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

3.1.2. UPLC-MS/MS Conditions

-

Chromatographic Column: A reverse-phase column suitable for the separation of phenolic compounds (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) fluoride).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance data from studies utilizing deuterated internal standards for the analysis of dichlorobisphenol A (DCBPA), which includes the 2,6-isomer.

Table 1: Linearity and Limits of Quantification for DCBPA

| Analyte | Matrix | Calibration Range (ng/mL) | Linearity (r²) | Limit of Quantification (LOQ) (ng/mL) |

| DCBPA | Human Urine | 0.05 - 1.60 | >0.99 | 0.05 |

| DCBPA | Human Urine | 0.025 - 1.60 | Not Specified | 0.025 |

Table 2: Precision and Accuracy for DCBPA

| Analyte | Matrix | Concentration Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Bias %) |

| DCBPA | Human Urine | 0.05 | <20% | <20% | -13% to +12% |

| DCBPA | Human Urine | 0.2 | <20% | <20% | -13% to +12% |

| DCBPA | Human Urine | 0.8 | <20% | <20% | -13% to +12% |

| DCBPA | Human Urine | Not Specified | <16.4% | <16.4% | -4.0% to 16.8% |

Synthesis of Deuterium-Labeled 2,6-Dichloro Bisphenol A

While a specific, detailed protocol for the synthesis of deuterium-labeled 2,6-dichloro bisphenol A was not found in the provided search results, a general approach can be inferred from the synthesis of other deuterated aromatic compounds. One common method involves acid-catalyzed H/D exchange reactions using a deuterated solvent (e.g., D₂O) and a catalyst. Another approach would be to use deuterated starting materials in the synthesis of the bisphenol A backbone, followed by chlorination.

Signaling Pathways and Endocrine Disruption

2,6-dichloro bisphenol A, as a derivative of BPA, is considered an endocrine-disrupting chemical. Endocrine disruptors can exert their effects through various mechanisms, including mimicking or blocking the action of endogenous hormones.[7] Bisphenol A is known to interact with estrogen receptors (ERs) and can act as an agonist or antagonist through estrogen receptor-dependent signaling pathways.[8] The signaling cascade can involve both genomic and non-genomic pathways, potentially affecting cellular processes such as proliferation, differentiation, and apoptosis.[9][10]

The diagram below illustrates a generalized workflow for investigating the endocrine-disrupting effects of a compound like 2,6-dichloro bisphenol A.

The following diagram illustrates the general experimental workflow for quantifying 2,6-dichloro bisphenol A in a biological sample using its deuterium-labeled internal standard.

Conclusion

Deuterium-labeled 2,6-dichloro bisphenol A is an essential tool for the accurate and reliable quantification of its unlabeled counterpart in biological matrices. Its use as an internal standard in UPLC-MS/MS methods is critical for obtaining high-quality data in biomonitoring and toxicological studies. Furthermore, its application as a tracer in metabolic studies holds significant potential for elucidating the biotransformation and fate of this endocrine-disrupting compound in biological systems. This guide provides a foundational understanding of the applications and methodologies for d-2,6-DCBPA, serving as a valuable resource for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. texilajournal.com [texilajournal.com]

- 3. This compound | [artmolecule.fr]

- 4. immunomart.com [immunomart.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. endocrine.org [endocrine.org]

- 8. The molecular mechanisms of action of the endocrine disrupting chemical bisphenol A in the development of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

An In-depth Technical Guide on the Environmental Fate and Transport of 2,6-Dichlorobisphenol A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichlorobisphenol A (2,6-Cl₂BPA) is a chlorinated derivative of Bisphenol A (BPA), a compound of significant environmental interest due to its endocrine-disrupting properties. The introduction of chlorine atoms onto the BPA molecule can alter its physicochemical properties, influencing its behavior, persistence, and transport in the environment. This technical guide provides a comprehensive overview of the environmental fate and transport of 2,6-Dichlorobisphenol A-D12, with the understanding that the deuterated form (D12) is primarily used for analytical purposes and its environmental behavior is essentially identical to its non-deuterated counterpart, 2,6-Dichlorobisphenol A. Due to a scarcity of direct experimental data for this specific isomer, this guide combines available information on chlorinated BPAs with predicted data from well-established Quantitative Structure-Activity Relationship (QSAR) models, such as the U.S. Environmental Protection Agency's EPI Suite™, to present a holistic view of its environmental profile.

Physicochemical Properties

The environmental fate of a chemical is largely dictated by its physical and chemical properties. As direct experimental data for 2,6-Dichlorobisphenol A is limited, the following table summarizes estimated values derived from QSAR models. These predictions are based on the chemical's structure and provide a foundational understanding of its expected behavior in the environment. For context, experimental data for the related compound 2,6-Dichlorophenol are included where available.

| Property | 2,6-Dichlorobisphenol A (Estimated) | 2,6-Dichlorophenol (Experimental) | Significance for Environmental Fate |

| Molecular Formula | C₁₅H₁₄Cl₂O₂ | C₆H₄Cl₂O | Basic identification of the compound. |

| Molecular Weight | 297.17 g/mol | 163.00 g/mol | Influences volatility and transport. |

| LogKow (Octanol-Water Partition Coefficient) | 4.5 - 5.5 | 2.75[1] | Indicates a high potential for sorption to organic matter and bioaccumulation in fatty tissues. |

| Water Solubility | Low to Moderate | 8,600 mg/L at 25°C | Lower solubility suggests a greater tendency to partition to sediment and soil from the water column. |

| Vapor Pressure | Very Low | 0.1 mmHg at 25°C | Low volatility indicates that atmospheric transport is not a primary distribution pathway. |

| pKa | 7.0 - 8.0 | 6.78[2] | As a weak acid, its speciation (neutral or anionic) will be pH-dependent, affecting its sorption and mobility. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1,000 - 10,000 L/kg | ~410 | Suggests moderate to low mobility in soil and a strong tendency to adsorb to organic matter in soil and sediment. |

| BCF (Bioconcentration Factor) | 100 - 1,000 L/kg | 4.1 - 20 | Indicates a moderate to high potential for accumulation in aquatic organisms from the water column. |

Environmental Fate and Transport

The environmental fate of 2,6-Dichlorobisphenol A encompasses its degradation, mobility, and potential for accumulation in various environmental compartments.

Degradation Pathways

Degradation processes are critical in determining the persistence of 2,6-Dichlorobisphenol A in the environment. Both abiotic and biotic mechanisms contribute to its transformation.

-

Photodegradation: Chlorinated derivatives of BPA are known to undergo rapid direct photodegradation in aqueous environments when exposed to sunlight.[3] The presence of chlorine atoms can shift the UV absorption to longer wavelengths, increasing the rate of photolysis compared to the parent BPA compound.[3] The primary photodegradation pathway is expected to involve the cleavage of the carbon-chlorine bond, followed by hydroxylation and potential cleavage of the benzene (B151609) ring.[3]

-

Hydrolysis: Due to the stable nature of the ether and carbon-carbon bonds in the bisphenol A structure, hydrolysis is not considered a significant degradation pathway for 2,6-Dichlorobisphenol A under typical environmental pH conditions (pH 5-9).[4]

-

Aerobic Biodegradation: Information on the biodegradation of 2,6-Dichlorobisphenol A is limited. However, studies on chlorinated phenols suggest that they can be resistant to biodegradation.[5] The presence of multiple chlorine atoms can inhibit microbial degradation. It is predicted that 2,6-Dichlorobisphenol A is not readily biodegradable. Some specialized microorganisms may be capable of degrading it, but the process is likely to be slow, leading to a longer environmental half-life compared to BPA. Polychlorinated derivatives of BPA have been observed to be resistant to biodegradation in activated sludge treatment processes.[6]

-

Anaerobic Biodegradation: Under anaerobic conditions, such as in sediments, reductive dechlorination may occur, where chlorine atoms are sequentially removed. This process can be a crucial first step in the complete mineralization of the compound.

Environmental Transport

The movement of 2,6-Dichlorobisphenol A between air, water, and soil is governed by its physicochemical properties.

-

Atmospheric Transport: Due to its very low estimated vapor pressure, 2,6-Dichlorobisphenol A is not expected to be volatile. Therefore, long-range atmospheric transport is not a significant environmental distribution pathway.

-

Mobility in Water and Soil: The high estimated LogKow and Koc values indicate that 2,6-Dichlorobisphenol A will have a strong tendency to partition from the water column to sediment and soil organic matter. Its mobility in soil is expected to be low, reducing the likelihood of groundwater contamination through leaching. The compound's pKa suggests that at higher environmental pH, it will exist in its anionic form, which may increase its mobility in soil to some extent.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile.

-

Bioconcentration and Bioaccumulation: The estimated LogKow value of 4.5 - 5.5 suggests a significant potential for bioaccumulation in aquatic organisms. The estimated Bioconcentration Factor (BCF) further supports this, indicating that 2,6-Dichlorobisphenol A is likely to accumulate in fish and other aquatic life from the surrounding water. Dietary uptake is also expected to be a relevant exposure route, leading to bioaccumulation through the food web. Studies on other bisphenols have shown that bioaccumulation can be tissue-specific, with higher concentrations often found in the liver and intestine.[7][8]

Experimental Protocols

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate parameters of chemicals.

Octanol-Water Partition Coefficient (Kow) Determination (OECD 107/117)

This test determines the ratio of a chemical's concentration in n-octanol and water at equilibrium, which is a key indicator of its hydrophobicity and bioaccumulation potential.

-

Shake Flask Method (OECD 107):

-

Prepare a saturated solution of n-octanol in water and water in n-octanol.

-

Dissolve a known amount of 2,6-Dichlorobisphenol A in either water or n-octanol.

-

Mix the aqueous and n-octanol phases in a vessel at a constant temperature.

-

Shake the vessel until equilibrium is reached.

-

Separate the two phases by centrifugation.

-

Measure the concentration of the substance in both phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

HPLC Method (OECD 117):

-

A High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column is used.

-

A series of reference compounds with known LogKow values are injected to create a calibration curve of retention time versus LogKow.

-

2,6-Dichlorobisphenol A is injected under the same conditions.

-

The LogKow is determined from its retention time using the calibration curve.

-

Soil Sorption: Batch Equilibrium Method (OECD 106)

This protocol measures the adsorption and desorption of a chemical in soil, which is used to calculate the Koc value.

-

Soil Selection and Preparation: A range of well-characterized soils with varying organic carbon content and pH are used. The soils are sieved and pre-incubated.

-

Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and concentration range.

-

Adsorption Phase:

-

Solutions of 2,6-Dichlorobisphenol A (often ¹⁴C-labeled for ease of analysis) at different concentrations in 0.01 M CaCl₂ are prepared.

-

The solutions are added to soil samples in centrifuge tubes.

-

The tubes are agitated at a constant temperature until equilibrium is reached.

-

The soil and solution are separated by centrifugation.

-

The concentration of the substance in the aqueous phase is measured.

-

The amount adsorbed to the soil is calculated by mass balance.

-

-

Data Analysis: Adsorption isotherms (e.g., Freundlich or Langmuir) are plotted to determine the adsorption coefficient (Kd). Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Ready Biodegradability: CO₂ Evolution Test (OECD 301B)

This test screens for ready biodegradability in an aerobic aqueous medium by measuring the amount of CO₂ produced.

-

Test Setup: A mineral medium containing the test substance (2,6-Dichlorobisphenol A) as the sole organic carbon source is inoculated with microorganisms from activated sludge. Control flasks with no test substance and reference flasks with a readily biodegradable substance are also prepared.

-

Incubation: The flasks are incubated in the dark at a constant temperature (20-24°C) with continuous aeration. The air passed through the flasks is CO₂-free.

-

CO₂ Trapping: The CO₂ produced from the biodegradation of the test substance is trapped in a series of barium hydroxide (B78521) (Ba(OH)₂) or sodium hydroxide (NaOH) solutions.

-

Measurement: The amount of trapped CO₂ is determined periodically by titration of the remaining hydroxide.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount (ThCO₂), calculated from the molecular formula of 2,6-Dichlorobisphenol A. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.[3][9][10]

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. egusphere.copernicus.org [egusphere.copernicus.org]

- 3. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. contractlaboratory.com [contractlaboratory.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. concawe.eu [concawe.eu]

Methodological & Application

Application Note: Quantification of 3,3'-Dichlorobisphenol A in Plasma using Isotope Dilution HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol A (BPA) is a widespread industrial chemical with known endocrine-disrupting properties. During water chlorination processes, chlorinated derivatives of BPA can be formed, which may exhibit even higher endocrine-disrupting activity.[1] 3,3'-Dichlorobisphenol A (3,3'-Cl2BPA) is a significant chlorinated derivative found in various human biological matrices.[1] Accurate and sensitive quantification of these compounds in biological samples is crucial for toxicological studies and human exposure assessment.

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 3,3'-Cl2BPA in plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), 2,6-Dichloro bisphenol A-D12 (3,3'-Cl2BPA-D12), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2] The protocol utilizes a simple protein precipitation step for sample preparation, making it suitable for high-throughput analysis.[1][3]

Experimental Workflow

References

- 1. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl 2 BPA) in Rat and Human Plasma Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 2,6-Dichlorobisphenol A in Human Plasma by LC-MS/MS

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,6-Dichlorobisphenol A (2,6-DCBPA) in human plasma. 2,6-Dichlorobisphenol A is a chlorinated derivative of Bisphenol A (BPA), a compound of significant interest due to its potential endocrine-disrupting properties.[1] The method utilizes 2,6-Dichlorobisphenol A-D12 (2,6-DCBPA-D12) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2] The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1][3] This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring studies and toxicological assessments.

Introduction

Bisphenol A (BPA) is an industrial chemical widely used in the production of polycarbonate plastics and epoxy resins.[4] Its chlorinated derivatives, such as Dichlorobisphenol A (DCBPA), can be formed during the chlorination of drinking water and may exhibit higher endocrine-disrupting activity than the parent compound.[3] Accurate and sensitive quantification of these compounds in biological matrices like human plasma is crucial for assessing human exposure and understanding their potential health risks.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high selectivity, sensitivity, and specificity.[1][5] The use of a deuterated internal standard, such as 2,6-Dichlorobisphenol A-D12, is considered the gold standard for quantitative LC-MS/MS analysis as it closely mimics the behavior of the analyte, thereby compensating for variations in sample preparation and instrumental analysis.[6] This application note provides a detailed protocol for the extraction and quantification of 2,6-DCBPA in human plasma using 2,6-DCBPA-D12 as an internal standard.

Experimental

Materials and Reagents

-

2,6-Dichlorobisphenol A (analytical standard)

-

2,6-Dichlorobisphenol A-D12 (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Formic acid (or Acetic Acid/Ammonium Hydroxide as buffer)

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X or equivalent)

Instrumentation

-

Liquid Chromatograph: UHPLC system (e.g., Shimadzu Nexera series, Agilent 1290 Infinity, or equivalent)[2][7]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Agilent 6460, or equivalent) equipped with an electrospray ionization (ESI) source.[1][7]

-

Analytical Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[8]

Standard and Sample Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of 2,6-DCBPA and 2,6-DCBPA-D12.

-

Dissolve each in 1 mL of methanol to prepare individual stock solutions.[6]

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the 2,6-DCBPA stock solution with a suitable solvent (e.g., 50:50 methanol/water).

Internal Standard Spiking Solution:

-

Prepare a working solution of 2,6-DCBPA-D12 at a suitable concentration (e.g., 100 ng/mL) in the same solvent as the working standards.

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at various concentration levels.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol (Solid-Phase Extraction):

-

To 500 µL of plasma sample, calibrator, or QC, add the internal standard spiking solution.[1]

-

Conditioning: Condition the SPE cartridge with 4 mL of methanol followed by 4 mL of ultrapure water.[9]

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 4 mL of ultrapure water to remove interferences.[9]

-

Drying: Dry the cartridge under vacuum for approximately 10 minutes.[9]

-

Elution: Elute the analytes with 4 mL of methanol.[9]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 50:50 water/methanol) and vortex for 1 minute before injection into the LC-MS/MS system.[9]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 1.8 µm[8] |

| Mobile Phase A | Ultrapure water with 0.01% Acetic Acid[9] |

| Mobile Phase B | Methanol with 0.01% Acetic Acid[9] |

| Flow Rate | 0.4 mL/min[8] |

| Injection Volume | 5 µL[9] |

| Column Temperature | 40 °C[3] |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 500 °C |

| IonSpray Voltage | -4500 V |

Table 2: MRM Transitions for 2,6-DCBPA and 2,6-DCBPA-D12

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| 2,6-DCBPA | 295.0 | 241.0 | -120 | -30 |

| 2,6-DCBPA-D12 (IS) | 307.0 | 252.8 | -120 | -34 [1] |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 2,6-DCBPA in human plasma. The use of 2,6-DCBPA-D12 as an internal standard effectively compensated for matrix effects, leading to high accuracy and precision.

Quantitative Data Summary

Table 3: Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL[1] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 85-115% |

Note: The performance characteristics presented are typical values for the analysis of dichlorobisphenol A and may vary depending on the specific instrumentation and laboratory conditions.[1][3]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of 2,6-DCBPA.

Analyte and Internal Standard Relationship

Caption: Relationship between analyte, internal standard, and quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of 2,6-Dichlorobisphenol A in human plasma. The use of its deuterated analog, 2,6-Dichlorobisphenol A-D12, as an internal standard is critical for achieving accurate and precise results in a complex biological matrix. This detailed protocol and the accompanying performance data demonstrate the suitability of this method for biomonitoring and toxicological studies, offering a valuable tool for researchers in the field of environmental health and drug development.

References

- 1. sciex.com [sciex.com]

- 2. lcms.cz [lcms.cz]

- 3. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl 2 BPA) in Rat and Human Plasma Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analysis of 2,6-Dichloro bisphenol A-D12

Introduction